14-Methylhexadec-2-enoic acid

Description

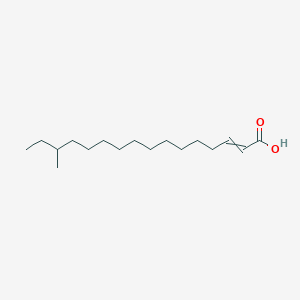

Structure

2D Structure

3D Structure

Properties

CAS No. |

115730-92-2 |

|---|---|

Molecular Formula |

C17H32O2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

14-methylhexadec-2-enoic acid |

InChI |

InChI=1S/C17H32O2/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17(18)19/h13,15-16H,3-12,14H2,1-2H3,(H,18,19) |

InChI Key |

FBCCNDAFRKAKLO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCCCCCCCC=CC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Biogeochemical Distribution of 14 Methylhexadec 2 Enoic Acid

Isolation and Characterization from Microbial Sources

Microorganisms, with their vast and diverse metabolic capabilities, are primary producers of a wide array of fatty acids, including branched-chain and unsaturated variants. Detailed analyses of microbial lipids have led to the identification of several isomers of 14-methylhexadecenoic acid.

Fungal and Myxobacterial Strains

Myxobacteria are particularly noted for their complex fatty acid compositions, which are rich in branched-chain varieties. These compounds are integral to their cell membranes and are also involved in intercellular signaling. Studies on myxobacterial strains have consistently shown a high proportion of iso- and anteiso-branched fatty acids.

For instance, detailed fatty acid analyses of Myxococcus xanthus and Stigmatella aurantiaca have revealed a predominance of branched-chain fatty acids, with significant amounts of C15 and C17 acids. nih.govasm.org While these studies have identified an iso-heptadecadienoic acid (a C17 unsaturated branched-chain fatty acid), the precise position of the double bond was not always specified. nih.gov Research has also highlighted the presence of 2-hydroxy-15-methyl-hexadecanoic acid in myxobacteria, a compound structurally related to the target molecule. nih.gov

The biosynthesis of iso-fatty acids in myxobacteria has been a subject of detailed investigation. Feeding experiments with labeled precursors in Stigmatella aurantiaca have shown the activity of desaturases, which are responsible for introducing double bonds into saturated fatty acid chains, leading to the formation of unsaturated counterparts. researchgate.net

Cyanobacterial and Algal Species

While cyanobacteria are known producers of a diverse range of bioactive compounds, specific identification of 14-methylhexadec-2-enoic acid is not prominent in the literature. However, analyses of cyanobacterial strains have identified related compounds. For example, studies have reported the presence of the methyl ester of 14-methylpentadecanoic acid, the saturated analogue of the target compound.

Presence in Marine Invertebrates and Terrestrial Organisms

The distribution of branched-chain fatty acids extends beyond the microbial realm, with their detection in various marine and terrestrial life forms, often as a result of dietary uptake and bioaccumulation from microbial sources.

While specific data on this compound in marine invertebrates is scarce, the saturated form, 14-methylhexadecanoic acid (anteiso-heptadecanoic acid), has been identified in these organisms. caymanchem.com The fatty acid profiles of marine invertebrates are known to be complex, often featuring non-methylene-interrupted fatty acids which have unique biosynthetic pathways.

In the context of terrestrial organisms, the presence of 14-methylhexadecanoic acid has been noted. For instance, it is found in the gut of newborn animals, where it is thought to play a role in the colonization by microorganisms. caymanchem.com

Environmental and Ecological Niche Profiling

The prevalence of 14-methylhexadecenoic acid isomers in specific bacterial groups suggests distinct ecological roles. In many bacteria, branched-chain fatty acids, including their unsaturated forms, are crucial for maintaining membrane fluidity, especially in response to environmental stressors like temperature changes.

Several studies have identified isomers of 14-methylhexadecenoic acid in various bacteria, highlighting their potential as chemotaxonomic markers.

| Isomer of 14-Methylhexadecenoic Acid | Microorganism | Reference |

|---|---|---|

| anteiso-Δ9-C17:1 (14-methylhexadec-9-enoic acid) | Desulfovibrio desulfuricans | nih.gov |

| anteiso-C17:1 | Bacillus anthracis | acs.orgnih.gov |

| anteiso-C17:1Δ10 | Bacillus cereus | asm.org |

The biosynthesis of these unsaturated branched-chain fatty acids is a key area of research. In bacteria, the introduction of a double bond can occur through different pathways, often at specific points in the fatty acid elongation cycle, which explains the prevalence of certain isomers over others. nih.govsci-hub.se

Biosynthetic Pathways and Metabolic Fates of 14 Methylhexadec 2 Enoic Acid

Elucidation of De Novo Biosynthesis Mechanisms

The de novo biosynthesis of 14-Methylhexadec-2-enoic acid likely involves a combination of fatty acid synthesis (FAS) pathways responsible for branched-chain fatty acid (BCFA) formation and the introduction of a double bond at the α,β-position.

Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Hybrid Systems in this compound Biogenesis

While direct evidence for the involvement of PKS or NRPS systems in the biosynthesis of this compound is not available, the structural diversity of fatty acids produced by some microbial systems can be attributed to the interplay between FAS and PKS pathways. PKSs, particularly Type I modular PKSs, share remarkable similarities with fatty acid synthases. They utilize similar catalytic domains to assemble carbon chains from simple precursors. It is conceivable that a hybrid FAS/PKS system could be involved in the production of unique fatty acids like this compound, where the PKS machinery might contribute to the specific branching or unsaturation patterns.

Some bacteria utilize hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) multienzyme complexes to generate complex molecules that can include fatty acid moieties. These systems are known for their modular nature, allowing for a wide range of chemical structures to be synthesized.

Alpha-Ketoacid Elongation Pathways and Their Contribution

The biosynthesis of anteiso-fatty acids, such as the parent saturated compound 14-methylhexadecanoic acid, typically initiates from branched-chain α-keto acids derived from amino acid catabolism. For anteiso-fatty acids, the precursor is α-keto-β-methylvaleric acid, which is formed from the transamination and subsequent decarboxylation of isoleucine. This process yields 2-methylbutyryl-CoA, which serves as the primer for the fatty acid synthase (FAS) system.

The elongation of this branched-chain primer then proceeds through the conventional FAS pathway, where malonyl-CoA is used as the two-carbon donor in successive cycles of condensation, reduction, dehydration, and a second reduction. In bacteria, the FabH enzyme (β-ketoacyl-ACP synthase III) is responsible for initiating fatty acid synthesis and exhibits specificity for branched-chain acyl-CoA primers.

| Precursor Amino Acid | Corresponding α-Keto Acid | Acyl-CoA Primer | Resulting Fatty Acid Series |

| Isoleucine | α-keto-β-methylvaleric acid | 2-methylbutyryl-CoA | Anteiso |

| Leucine | α-ketoisocaproate | Isovaleryl-CoA | Iso |

| Valine | α-ketoisovalerate | Isobutyryl-CoA | Iso |

Enzymology of Methyl Branching and Unsaturated Bond Formation

Methyl Branching: The characteristic methyl branch at the antepenultimate carbon (C-14) of this compound is introduced at the beginning of the biosynthetic pathway. As described above, the use of 2-methylbutyryl-CoA, derived from isoleucine, as the starter unit for the fatty acid synthase complex ensures the incorporation of this methyl group.

Unsaturated Bond Formation: The formation of the double bond at the C-2 position (an α,β-unsaturation) can occur through several enzymatic mechanisms. In many bacteria, the introduction of a double bond during fatty acid synthesis is an integral part of the elongation cycle. A key enzyme in this process is a dehydratase/isomerase, such as FabA in E. coli, which can introduce a cis-double bond.

Alternatively, the α,β-unsaturation could be introduced by the action of an enoate reductase operating in reverse or by a specific dehydratase acting on a β-hydroxyacyl-ACP intermediate during the final elongation cycle. Enoate reductases are known to catalyze the hydrogenation of α,β-unsaturated carboxylates and could potentially be involved in their formation under specific metabolic conditions.

| Enzyme/System | Function | Relevance to this compound |

| Branched-chain amino acid aminotransferase | Converts isoleucine to α-keto-β-methylvaleric acid | Initiates the formation of the anteiso-branch |

| Branched-chain α-keto acid dehydrogenase | Converts α-keto-β-methylvaleric acid to 2-methylbutyryl-CoA | Provides the primer for FAS |

| Fatty Acid Synthase (FAS) | Elongates the acyl chain | Builds the carbon backbone of the fatty acid |

| Dehydratase/Isomerase (e.g., FabA-like) | Introduces a double bond during elongation | A possible mechanism for the C-2 double bond formation |

| Enoate Reductase | Catalyzes the reduction/formation of α,β-unsaturated bonds | A potential enzyme for creating the 2-enoic acid structure |

Catabolism and Degradation Pathways of this compound in Biological Systems

The primary pathway for the degradation of fatty acids is β-oxidation, which occurs within the mitochondria and peroxisomes of eukaryotic cells and in the cytosol of prokaryotes. The degradation of a branched-chain unsaturated fatty acid like this compound requires the core β-oxidation enzymes along with specific auxiliary enzymes.

The process begins with the activation of the fatty acid to its coenzyme A (CoA) thioester. The β-oxidation spiral then proceeds through a series of four reactions: oxidation, hydration, oxidation, and thiolysis, which shortens the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA.

For an unsaturated fatty acid with a double bond at an even-numbered position (C-2), the standard β-oxidation pathway is initially followed. The presence of the double bond at the C-2 position means the first oxidation step, catalyzed by acyl-CoA dehydrogenase, is bypassed. The subsequent steps would involve an enoyl-CoA hydratase, a 3-hydroxyacyl-CoA dehydrogenase, and a thiolase.

The methyl branch at the C-14 position will eventually obstruct the β-oxidation process. When the methyl-branched carbon is reached, the intermediate cannot be processed by the standard enzymes. At this point, the degradation pathway may involve α-oxidation, where a single carbon is removed from the carboxyl end, or the molecule may be further metabolized through alternative pathways. The final products of the degradation of an anteiso-fatty acid are a mix of acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Identification of Metabolic Intermediates and Precursors

Based on the proposed biosynthetic and catabolic pathways, the key metabolic precursors and intermediates for this compound can be identified.

Precursors:

Isoleucine: The primary precursor for the anteiso-methyl branch.

Malonyl-CoA: The two-carbon donor for the elongation of the fatty acid chain.

Acetyl-CoA: The ultimate building block for malonyl-CoA.

Metabolic Intermediates:

Biological Activities and Mechanistic Studies of 14 Methylhexadec 2 Enoic Acid in Non Human Systems

Antimicrobial Effects and Specificity

While comprehensive data on 14-Methylhexadec-2-enoic acid is limited, research on closely related fatty acids provides a basis for understanding its potential antimicrobial properties. The presence of both a double bond and a methyl branch can influence the molecule's interaction with microbial cell membranes and enzymes, potentially leading to antimicrobial effects.

Antibacterial Activity: Spectrum and Potency

Specific studies on the antibacterial activity of this compound are not widely available in the public domain. However, the broader class of branched-chain fatty acids has been investigated for its antibacterial properties. For instance, the methyl ester of 14-methylhexadecanoic acid, a saturated analog, has been identified as a bioactive compound with antimicrobial activity. This suggests that the core structure of 14-methylhexadecanoic acid contributes to its biological function, which may be modulated by the presence and position of a double bond. The introduction of a double bond at the C-2 position in this compound could potentially enhance its interaction with bacterial cell membranes, a common mechanism for fatty acid antibacterial action. Further research is necessary to determine the specific bacterial spectrum and potency of this compound.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | Observed Effect |

| 14-Methylhexadecanoic acid, methyl ester | Not specified | Antimicrobial |

This table is illustrative and based on a related compound due to the lack of specific data for this compound.

Antifungal Activity: Efficacy Against Pathogenic Strains

Information regarding the antifungal activity of this compound is currently scarce in published literature. Fatty acids, in general, can exert antifungal effects by disrupting the fungal cell membrane integrity or interfering with essential metabolic pathways. The specific structural features of this compound, namely its chain length, methyl branch, and unsaturation, are expected to be critical determinants of its antifungal potential and its efficacy against various pathogenic fungal strains. Future studies are needed to elucidate these activities.

Antiprotozoal Efficacy and Proposed Targets

There is a notable absence of research investigating the antiprotozoal efficacy of this compound. The mechanisms by which fatty acids can act against protozoa often involve the perturbation of the parasite's cell membrane or interference with its energy metabolism. Given the unique structural aspects of this compound, it represents a candidate for future antiprotozoal drug discovery research. However, at present, there are no specific proposed targets or efficacy data available.

Role in Inter-Organismal Communication and Pheromonal Systems

Fatty acids and their derivatives are well-known mediators of chemical communication in a wide range of organisms, from microbes to insects. Their volatility and structural diversity make them ideal candidates for signaling molecules.

Investigation of Chemoattractant Properties in Invertebrate Models

The role of this compound as a chemoattractant in invertebrate models has not been specifically documented. However, branched-chain fatty acids are known components of pheromone blends in various insect species, often playing crucial roles in aggregation, mating, and trail-following behaviors. The structural specificity of such pheromonal systems suggests that the precise location of the methyl group and the double bond in this compound would be critical for any potential chemoattractant activity. Empirical studies are required to determine if this compound elicits behavioral responses in any invertebrate species.

Signaling Pathways in Microbial Interactions

The involvement of this compound in microbial signaling pathways is an area that remains to be explored. Fatty acids can act as quorum sensing molecules in bacteria, regulating gene expression in a population-density-dependent manner. They can also mediate interactions between different microbial species, including symbiotic and pathogenic relationships. The potential for this compound to act as a signaling molecule would depend on the presence of specific receptors and downstream signaling cascades in interacting microbes.

Modulation of Cellular and Enzymatic Processes in Model Organisms and Cell Lines

Scientific literature to date has not provided specific details on the direct modulatory effects of this compound on several key cellular and enzymatic processes in non-human model organisms or cell lines. The following sections outline the areas where data is currently unavailable.

There is currently no available scientific literature or research data describing the effects of this compound on the activity of DNA topoisomerase I. Studies investigating the potential inhibitory or modulatory role of this specific fatty acid on this essential enzyme have not been published.

Detailed investigations into the influence of this compound on mitochondrial respiration and the function of ATP synthase in non-human models are not present in the current body of scientific research. Consequently, there is no data to report on its impact on these fundamental bioenergetic processes.

The effect of this compound on the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway has not been documented in any non-human cell models. Research into the potential interaction of this compound with the mTORC1 pathway, a central regulator of cell growth and metabolism, has not been reported.

Exploration of Other Predicted Biological Activities in Relevant Non-Human Models

A comprehensive search of scientific databases reveals a lack of studies exploring other predicted or observed biological activities of this compound in relevant non-human models. While a patent has mentioned the compound in the context of methods for screening agents that suppress odors in textile products, this does not provide data on its biological or mechanistic activities in cellular or organismal systems. google.com Further research is required to identify and characterize any potential biological functions of this compound.

Advanced Analytical Methodologies for 14 Methylhexadec 2 Enoic Acid Research

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental to the separation of 14-Methylhexadec-2-enoic acid from intricate mixtures, thereby enabling its accurate detection and quantification. Due to the volatile nature of its methyl ester derivative, gas chromatography is a commonly employed technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and widely used technique for the analysis of fatty acids, typically after their conversion to more volatile fatty acid methyl esters (FAMEs). uin-alauddin.ac.idthepharmajournal.com The sample is introduced into a heated injection port, vaporized, and carried by an inert gas through a capillary column. The separation of FAMEs is based on their boiling points and polarity, which are influenced by chain length, degree of unsaturation, and branching.

In the context of this compound methyl ester, the GC column oven temperature program is critical for achieving optimal separation. A typical program might start at a lower temperature and gradually ramp up to a higher temperature to elute a wide range of FAMEs. uin-alauddin.ac.id For instance, an initial oven temperature of 50°C held for a few minutes, followed by a ramp of 8-10°C per minute up to 280°C, is a common protocol. uin-alauddin.ac.id The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that aids in identification. The mass spectrum of the saturated counterpart, methyl 14-methylhexadecanoate, is available in the NIST database and can serve as a reference for structural comparison. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful alternative for the analysis of fatty acids, particularly for those that are thermally labile or require derivatization for GC-MS. springernature.com LC-MS offers high selectivity and sensitivity and can often analyze compounds in their native form. springernature.com For the analysis of this compound, a reversed-phase LC method would typically be employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as methanol (B129727) and water. mdpi.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The effluent from the LC column is then introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used in LC-MS for fatty acid analysis. uva.nlresearchgate.net These "soft" ionization methods often result in less fragmentation and a more prominent molecular ion, which is crucial for accurate mass determination. jeol.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-ToF-MS) for Complex Mixture Analysis

For exceptionally complex samples containing numerous isomeric fatty acids, Comprehensive Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GCxGC-ToF-MS) provides a significant enhancement in separation power. nih.govresearchgate.net In GCxGC, two columns with different stationary phase selectivities are coupled in series via a modulator. aocs.org The modulator traps small, sequential portions of the effluent from the first dimension (1D) column and then rapidly re-injects them onto the second dimension (2D) column for a fast separation. aocs.org

This process creates a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity. nih.gov This enhanced separation capacity is invaluable for resolving isomeric and branched-chain fatty acids from other components in the matrix. nih.govresearchgate.net The use of a ToF-MS detector is advantageous due to its high scan speed, which is necessary to adequately sample the very narrow peaks produced by the 2D column. dlr.de

| Analytical Technique | Principle of Separation/Detection | Application to this compound |

| GC-MS | Separation based on boiling point and polarity; detection by mass-to-charge ratio of fragmented ions. | Analysis of the volatile methyl ester derivative (14-methylhexadec-2-enoate) for identification and quantification. |

| LC-MS | Separation based on partitioning between a nonpolar stationary phase and a polar mobile phase; soft ionization for molecular weight determination. | Direct analysis of the acid, offering high selectivity and sensitivity, particularly with ESI or APCI sources. |

| GCxGC-ToF-MS | Enhanced separation using two columns of different selectivity; high-speed mass analysis for complex mixtures. | Superior resolution of isomeric fatty acids in intricate samples, providing detailed compositional profiles. |

Spectroscopic Approaches for Structural Elucidation and Confirmation

While chromatography provides separation and preliminary identification, spectroscopic techniques are indispensable for the definitive structural elucidation and stereochemical analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of organic molecules, including the stereochemistry of double bonds and chiral centers. For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Precise Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of this compound with a high degree of confidence. This is crucial for distinguishing it from other compounds that may have the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) offers a deeper level of structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.netpreprints.org In an MS/MS experiment, the molecular ion of this compound (or its derivative) would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions would be detected. The fragmentation pattern provides valuable clues about the molecule's structure, such as the location of the double bond and the methyl branch. The fragmentation of the carboxyl group and characteristic losses from the alkyl chain can be diagnostic. researchgate.net

| Spectroscopic Technique | Information Provided | Relevance to this compound |

| NMR Spectroscopy | Detailed structural information, including stereochemistry. | Determination of the E/Z configuration of the C-2 double bond and confirmation of the methyl branch at C-14. |

| HRMS | Precise mass measurement and elemental composition. | Unambiguous determination of the molecular formula. |

| MS/MS | Fragmentation patterns for structural elucidation. | Localization of the double bond and the methyl branch through characteristic fragment ions. |

Quantitative Analysis and Biomarker Profiling in Diverse Biological Matrices

The accurate quantification and profiling of fatty acids in biological samples are pivotal for understanding their physiological roles and identifying potential biomarkers of disease. While specific quantitative data for this compound is limited in publicly available research, the analytical methodologies established for its saturated analog, 14-methylhexadecanoic acid, and other branched-chain fatty acids provide a robust framework for its investigation. These methods, primarily based on mass spectrometry coupled with chromatographic separation, are essential for elucidating the role of these lipids in various biological matrices.

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for the analysis of fatty acids, including methyl-branched species. ontosight.airesearchgate.netresearchgate.net These methods offer high sensitivity and selectivity, which are crucial for detecting and quantifying low-abundance fatty acids in complex biological samples like plasma, serum, and tissues. shimadzu.commdpi.com

For GC-MS analysis, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs). researchgate.netchromatographyonline.com This derivatization is a critical step that enhances the chromatographic properties of the analytes. researchgate.net However, a challenge in the analysis of branched-chain fatty acids is their potential co-elution with other FAMEs, which can complicate their unambiguous identification and quantification. nih.gov To overcome this, specialized GC columns and optimized temperature programs are employed to improve separation. nih.gov Isotope-labeling derivatization techniques, such as using deuterated methanol, can also be used to selectively differentiate between endogenous fatty acids and their corresponding methyl esters. chromatographyonline.com

LC-MS/MS has emerged as a powerful alternative, often not requiring derivatization, which simplifies sample preparation and avoids potential artifacts. shimadzu.com This technique allows for the direct analysis of free fatty acids and can be coupled with methods to analyze more complex lipids containing these acyl chains. nih.govnih.gov The use of multiple reaction monitoring (MRM) in LC-MS/MS provides exceptional selectivity and sensitivity for quantitative analysis. shimadzu.comchromatographyonline.com However, careful chromatographic separation is necessary to distinguish between isomers. nih.govnih.gov

The role of methyl-branched fatty acids as biomarkers is an active area of research. While direct biomarker studies on this compound are not widely reported, research on the closely related 14-methylhexadecanoic acid has shown significant potential. For instance, elevated levels of cholesteryl 14-methylhexadecanoate have been investigated as a possible marker for malignant tumors. nih.gov

A study involving a large cohort of patients with various cancers demonstrated significantly higher serum concentrations of cholesteryl 14-methylhexadecanoate compared to healthy individuals and patients with non-cancerous diseases. nih.gov The mean concentration in healthy individuals was found to be 22.89 nmol/ml, whereas in cancer patients, it ranged from 60-80 nmol/ml. nih.gov The study reported a high specificity (97.1%) and predictive value (94.7%) for this potential biomarker. nih.gov Follow-up studies of cancer patients also indicated that changes in the levels of this ester correlated with the clinical condition of the patient. nih.gov

The following table summarizes the findings on cholesteryl 14-methylhexadecanoate as a potential cancer biomarker:

Table 1: Serum Levels of Cholesteryl 14-Methylhexadecanoate in Different Cohorts

| Cohort | Mean Concentration (nmol/ml) | Key Findings |

|---|---|---|

| Healthy Individuals (n=123) | 22.89 | Baseline level established. nih.gov |

| Patients with Non-Cancerous Diseases (n=83) | 23.22 | Not significantly different from healthy individuals. nih.gov |

| Cancer Patients (n=394) | 60-80 | Significantly elevated concentrations observed. nih.gov |

| Testicular Cancer | - | Highest sensitivity (86.2%) observed. nih.gov |

| Prostatic Cancer | - | Sensitivity of 77.8%. nih.gov |

| Mammary Cancer | - | Sensitivity of 76.5%. nih.gov |

| Ovarian Cancer | - | Sensitivity of 75.8%. nih.gov |

| Colorectal Tumors | - | Sensitivity of 73.3%. nih.gov |

| Lymphomas | - | Sensitivity of 70%. nih.gov |

These findings for the saturated counterpart suggest that this compound, and its esters, could also have utility as biomarkers. Further research focusing on the development and validation of specific quantitative assays for this compound in various biological matrices is warranted to explore its potential role in health and disease.

Chemical Synthesis and Derivatization Strategies for 14 Methylhexadec 2 Enoic Acid Analogs

Total Synthesis Approaches and Methodological Advancements

The total synthesis of branched-chain fatty acids like 14-Methylhexadec-2-enoic acid requires strategic planning to install both the methyl branch at a specific position and the double bond with defined stereochemistry. While direct synthesis of this exact molecule is not extensively documented, methodologies applied to similar structures provide a clear blueprint.

A plausible synthetic route can be adapted from syntheses of other branched-chain unsaturated fatty acids. nih.govnih.gov One common strategy involves the coupling of smaller, functionalized fragments. For instance, a synthesis could commence with a precursor containing the anteiso methyl branch, such as 1-bromo-3-methylpentane, which can be coupled with a long-chain acetylenic fragment. This approach allows for the precise placement of the methyl group late in the carbon chain.

Stereoselective Synthesis of Defined Isomers (e.g., E/Z Configuration)

Achieving specific E/Z (trans/cis) configurations of the double bond at the C-2 position is critical for studying biological activity. The stereochemical outcome is dictated by the choice of reduction method for an alkyne precursor.

Z (cis) Isomers: The synthesis of the Z-isomer is reliably achieved through the partial hydrogenation of an internal alkyne using a poisoned catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). nih.gov This method provides excellent stereoselectivity, yielding almost exclusively the cis-alkene. nih.gov

E (trans) Isomers: The E-isomer can be synthesized by the reduction of an alkyne using sodium or lithium metal in liquid ammonia (B1221849) (a Birch reduction). This reaction proceeds via a radical anion intermediate to form the more thermodynamically stable trans-alkene.

A synthetic approach for a related (Z)-enoic acid involved the coupling of an acetylide with a bromoalkane, followed by Lindlar hydrogenation to ensure 100% Z stereoselectivity for the resulting double bond. nih.gov This highlights a key advantage of alkyne-based strategies in achieving pure stereoisomers.

Key Reactions and Reagents in Branched-Chain Fatty Acid Synthesis

The construction of the carbon skeleton of branched-chain fatty acids relies on a toolkit of robust carbon-carbon bond-forming reactions. The choice of reaction depends on the desired structure and the available starting materials.

Key reactions include:

Acetylide Coupling: This involves the deprotonation of a terminal alkyne with a strong base like n-butyllithium (n-BuLi) to form a nucleophilic acetylide. This acetylide then displaces a halide from an alkyl halide in an SN2 reaction, effectively joining two carbon chains. nih.gov Hexamethylphosphoramide (HMPA) is sometimes used as a solvent in this step, though its toxicity requires careful handling. nih.gov

Wittig Reaction: This reaction provides another powerful method for stereoselective alkene synthesis. An ylide (a phosphorus-stabilized carbanion) reacts with an aldehyde or ketone. The choice of ylide (stabilized or non-stabilized) and reaction conditions can influence the E/Z selectivity of the resulting double bond.

Claisen Condensation: In biosynthesis, the fatty acid chain is elongated via a process analogous to the Claisen condensation, where malonyl-CoA serves as the two-carbon donor unit. libretexts.org In chemical synthesis, this reaction can be used to add two-carbon units to an existing chain. libretexts.org

Oxidation: The final step in many fatty acid syntheses is the oxidation of a terminal alcohol to a carboxylic acid. Reagents like pyridinium (B92312) dichromate (PDC) in dimethylformamide (DMF) or Jones reagent (chromium trioxide in sulfuric acid) are effective for this transformation. nih.gov

The table below summarizes some of the key reagents and their roles in these synthetic strategies.

| Reagent | Role in Synthesis |

| n-Butyllithium (n-BuLi) | Strong base for generating acetylides from terminal alkynes. nih.gov |

| Lindlar's Catalyst | Catalyst for the stereoselective reduction of alkynes to Z-alkenes. nih.gov |

| Pyridinium Dichromate (PDC) | Oxidizing agent for converting primary alcohols to carboxylic acids. nih.gov |

| Hexamethylphosphoramide (HMPA) | Polar aprotic solvent used in acetylide coupling reactions. nih.gov |

| Acetyl-CoA Carboxylase (ACC) | In biosynthesis, this enzyme catalyzes the formation of malonyl-CoA, the key building block for fatty acid elongation. libretexts.org |

| Fatty Acid Synthase (FASN) | A multi-enzyme complex that orchestrates the iterative elongation of the fatty acid chain in biological systems. nih.govnih.gov |

Preparation and Characterization of this compound Derivatives

Preparation of derivatives of this compound could involve:

Esterification: Converting the carboxylic acid to various esters (e.g., methyl, ethyl) to study changes in polarity and cell permeability.

Amidation: Reacting the acid with amines to form amides, introducing new hydrogen-bonding capabilities.

Modification of the Double Bond: Reactions such as epoxidation or dihydroxylation of the C-2 double bond can introduce new stereocenters and functional groups.

Once synthesized, these new compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques are employed for this purpose.

| Analytical Technique | Information Obtained | Example Data for a Related Compound ((Z)-13-methyltetradec-8-enoic acid) nih.gov |

| Infrared (IR) Spectroscopy | Identifies functional groups. | 1708 cm⁻¹ (C=O stretch of carboxylic acid), 1384 & 1366 cm⁻¹ (doublet for isopropyl group). nih.gov |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework. | ¹H NMR: δ 5.34 (alkene protons), δ 0.86 (doublet, 6H, terminal methyls). ¹³C NMR: δ 179.38 (carbonyl carbon), δ 22.61 (terminal methyl carbons). nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates components of a mixture and provides the mass-to-charge ratio of the parent molecule and its fragments. | m/z 240 (Molecular ion, M⁺). nih.gov |

Structure-Activity Relationship (SAR) Studies of Synthetic Analogs and Their Biological Effects

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule correlates with its biological activity. By synthesizing and testing a series of related analogs, researchers can identify the key structural features—the pharmacophore—responsible for a desired effect.

For this compound analogs, an SAR study would involve systematically altering specific parts of the molecule and observing the resulting impact on a biological endpoint. While specific SAR studies on this compound are not widely published, we can hypothesize a general approach based on principles from other fields. nih.gov

Key structural modifications for an SAR study could include:

Position of the Methyl Branch: Moving the methyl group from C-14 to other positions (e.g., C-13, C-15) to determine if the anteiso position is optimal for activity.

Geometry of the Double Bond: Comparing the biological activity of the pure E- and Z-isomers to see if stereochemistry is critical.

Position of the Double Bond: Shifting the double bond from the C-2 position to other locations along the carbon chain.

Chain Length: Synthesizing analogs with shorter or longer carbon backbones (e.g., 14-methylpentadec-2-enoic acid, 14-methylheptadec-2-enoic acid).

Functional Group Modification: Replacing the carboxylic acid headgroup with other functionalities, such as an alcohol, amide, or phosphonate, to probe the importance of the acidic proton and hydrogen bonding potential.

The table below illustrates a hypothetical SAR study. Assume the parent compound shows a baseline biological activity of 100%.

| Analog Modification | Hypothetical Change in Biological Activity | Rationale |

| Shift methyl group to C-15 (iso position) | Decrease | The specific anteiso structure may be crucial for fitting into an enzyme's active site or disrupting a cell membrane in a particular way. |

| Change double bond from Z to E | Significant Change (Increase or Decrease) | The geometry of the molecule is altered, which can dramatically affect its interaction with a biological target. |

| Remove the double bond (saturated analog) | Decrease | The rigidity and electronic properties of the π-bond may be essential for activity. |

| Replace carboxylic acid with an ester | Decrease | The acidic proton and ability to form a carboxylate anion at physiological pH might be critical for binding to a receptor. |

Such studies are crucial for optimizing a lead compound into a more potent and selective agent for therapeutic or research applications. nih.gov

Ecological Significance and Environmental Fate of 14 Methylhexadec 2 Enoic Acid

Role in Biogeochemical Cycles and Nutrient Flow within Ecosystems

Anteiso-fatty acids, including the C17:0 analog of the subject compound, are significant components of the cell membranes of certain bacteria. asm.orgnih.gov Their primary role is to maintain membrane fluidity, particularly in response to environmental stressors such as temperature changes. nih.gov The biosynthesis of these fatty acids is characteristic of specific bacterial groups, making them useful biomarkers for tracking bacterial presence and activity in various environments.

The incorporation of these bacterial fatty acids into the wider ecosystem is a key aspect of their role in biogeochemical cycles. When bacteria containing these lipids are consumed by other organisms or die and lyse, the fatty acids are released into the environment. In marine and terrestrial ecosystems, these lipids become part of the pool of organic matter.

In aquatic environments, these bacterial lipids contribute to the formation of sediments. The analysis of branched-chain fatty acids in marine sediments has been used to infer the historical presence and activity of bacterial communities. nih.gov The relative abundance of branched-chain to straight-chain fatty acids can indicate the contribution of bacterial biomass to the organic matter in a given location. nih.gov This lipid signature provides a window into the microbial processes that drive nutrient cycling, even in ancient sediments.

In ruminant animals, bacteria in the rumen synthesize large quantities of branched-chain fatty acids. nih.govnih.gov These fatty acids are then incorporated into the tissues and milk of the animals, representing a significant pathway for the transfer of microbial lipids up the food chain. nih.gov The presence of odd-numbered and branched-chain fatty acids in dairy products is a direct result of this microbial activity in the rumen. nih.gov

Inter-Species Interactions and Contributions to Ecosystem Dynamics

The primary contribution of 14-methylhexadec-2-enoic acid and its relatives to ecosystem dynamics is through their role as indicators of microbial populations and their interactions with other organisms. The presence of specific branched-chain fatty acids can signal the activity of certain bacterial communities, which are fundamental to the health and functioning of ecosystems.

For instance, in the context of anaerobic digestion of organic waste, the accumulation of volatile fatty acids (VFAs), including branched-chain variants like isobutyric acid, is a key indicator of the metabolic state of the microbial community. mdpi.com Monitoring these fatty acids is crucial for maintaining the stability of the digestion process and preventing system failure due to acidification. mdpi.com

Furthermore, some fatty acids act as semiochemicals, mediating interactions between organisms. For example, heptadecanoic acid (C17:0), a straight-chain analog, has been identified as a pheromone or allomone in various species, attracting some insects while repelling others. wikipedia.org While the specific role of this compound as a semiochemical has not been detailed, it is plausible that it could have similar signaling functions in microbial communities or in interactions between microbes and other organisms.

The presence of these fatty acids in the food chain, from bacteria to ruminants and potentially to their predators, also represents a form of inter-species interaction, where microbial metabolites become part of the biochemical makeup of higher organisms.

Environmental Degradation and Persistence Studies in Natural Habitats

The environmental fate of this compound is intrinsically linked to the broader carbon cycle and the degradation of lipids in natural habitats. As with other fatty acids, it is subject to microbial degradation. The double bond in the "-2-enoic acid" structure suggests that it would be susceptible to oxidation and other enzymatic degradation pathways.

In soil and sediments, the persistence of fatty acids depends on a variety of factors, including oxygen availability, temperature, pH, and the composition of the microbial community. Aerobic degradation of fatty acids is generally rapid, while under anaerobic conditions, the process is slower and involves different microbial pathways.

The presence of branched-chain fatty acids in ancient marine sediments indicates a degree of persistence over geological timescales. nih.gov This preservation is likely due to their incorporation into complex organic matter (kerogen) and the anoxic conditions of the deep sediment layers, which slow down microbial degradation.

In more dynamic environments, such as the gut of an animal or an active soil layer, the turnover of these fatty acids would be much faster. They are either metabolized by other microorganisms or incorporated into the tissues of the host or predator.

The study of fatty acid profiles in different environmental compartments provides a snapshot of the ongoing balance between production and degradation. For example, the analysis of fatty acids in agricultural soils can reveal the impact of different farming practices on the soil microbial community and the turnover of organic matter.

While specific degradation rates and pathways for this compound are not well-documented, its chemical nature as an unsaturated branched-chain fatty acid suggests it is a biodegradable compound that plays a transient but important role in the flow of carbon and energy through ecosystems.

Table of Research Findings on Related Branched-Chain Fatty Acids

| Finding | Organism(s)/Environment | Significance |

|---|---|---|

| Branched-chain fatty acids are major components of bacterial cell membranes. | Bacteria | Key to membrane fluidity and taxonomic identification. asm.orgnih.gov |

| Iso- and anteiso-fatty acids are found in marine sediments. | Marine Environments | Serve as biomarkers for bacterial input into sedimentary organic matter. nih.gov |

| Rumen bacteria synthesize anteiso-fatty acids. | Ruminants | These fatty acids are incorporated into meat and milk, entering the food chain. nih.govnih.gov |

| 14-Methylhexadecanoic acid is present in Pinaceae seed oils. | Plants (Pinaceae family) | A rare example of a significant plant source for this type of fatty acid. nih.govebi.ac.uk |

| Volatile fatty acid profiles indicate microbial community health. | Anaerobic Digesters | Monitoring branched-chain VFAs helps manage the digestion process. mdpi.com |

Emerging Research Applications and Future Directions for 14 Methylhexadec 2 Enoic Acid

Development of Eco-Friendly Pest Management Agents and Biocontrol Strategies

The primary association of 14-Methylhexadec-2-enoic acid is with the Dufour's gland of formicine ants, such as those in the Proformica and Cataglyphis genera. uzh.chnih.govresearchgate.netantwiki.org The secretions of this gland are crucial for a variety of behaviors, including communication, defense, and social organization. wikipedia.orgpensoft.net In many ant species, the Dufour's gland secretion acts as part of an alarm-defense system, often complementing the effects of formic acid. antwiki.org

The chemical cocktail within the Dufour's gland can elicit responses ranging from alarm and aggression to recruitment. antwiki.org For instance, in slave-making ants like Rossomyrmex minuchae, the gland produces compounds such as tetradecanal (B130844) that act as a repellent, preventing aggression from host workers during colony usurpation. nih.govresearchgate.net This repellent effect is not always species-specific, suggesting that certain components may act as general ant repellents. nih.gov

While direct research on the specific biocontrol activity of this compound is not yet available, its presence in these functionally significant secretions suggests a potential role. Future research could focus on isolating or synthesizing this compound to test its efficacy as a targeted pest management agent. Its natural origin makes it an attractive candidate for developing eco-friendly alternatives to synthetic pesticides.

Table 1: Known Bioactivity of Related Dufour's Gland Components

| Compound | Ant Species | Observed Effect | Potential Application |

| Tetradecanal | Rossomyrmex minuchae | Repellent to host and non-host ants. nih.govresearchgate.net | General ant repellent |

| Decyl, Dodecyl, and Tetradecyl acetates | Formica species | Alarm pheromones, defensive and offensive weapons. researchgate.net | Alarm pheromones, defensive agents |

| Undecane | Aphaenogaster cockerelli, Camponotus japonicus | Alarm pheromone, induces aggression towards competitors. nih.govresearchgate.net | Alarm pheromones, behavior modifiers |

Potential as Natural Product Precursors for Novel Biologically Active Molecules

Long-chain fatty acids and their derivatives, like this compound, are fundamental building blocks in chemical synthesis. The unique structure of this compound, featuring a methyl branch and a double bond at the C-2 position, offers specific reactive sites for chemical modification. These features could be exploited to create novel molecules with enhanced or entirely new biological activities.

In many insects, Dufour's gland secretions contain a diverse array of organic compounds, including hydrocarbons, esters, alcohols, and fatty acids. pensoft.netasknature.org These are often used to create complex materials, such as the waterproof and fungus-resistant polyester (B1180765) linings of brood cells in solitary bees. asknature.orgpsu.edu This natural polymerization of fatty-acid-derived precursors demonstrates their potential in materials science. Research into the synthetic pathways involving this compound could lead to the development of new biocompatible polymers, pharmaceuticals, or agrochemicals.

Advanced Biotechnological Production of this compound for Research and Industrial Applications

Currently, obtaining this compound relies on extraction from natural sources, which is impractical for large-scale use. Biotechnological production offers a promising alternative. Systems metabolic engineering and the development of microbial cell factories have been successfully applied to produce other valuable dicarboxylic acids, such as muconic acid, for industrial purposes. nih.gov

A similar approach could be developed for this compound. This would involve identifying the biosynthetic pathway for this specific fatty acid in ants and heterologously expressing the relevant genes in a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae. The synthesis of fatty acids in insects often involves specialized enzymes produced by cells called oenocytes. psu.edu Understanding the genetics and enzymology of these pathways is the first step toward sustainable biotechnological production.

Computational and Systems Biology Approaches to Elucidate Complex Biological Roles

The precise function of this compound within the complex mixture of an ant's Dufour's gland secretion remains unclear. Computational and systems biology approaches can help to unravel its specific contribution. Molecular docking studies could predict the interaction of this fatty acid with insect olfactory receptors or other target proteins, providing insight into its role as a semiochemical.

Identification of Novel Biological Targets and Signaling Pathways

A key area of future research is the identification of the specific biological targets and signaling pathways modulated by this compound. In insects, chemical signals are typically detected by receptors in the antennae, leading to a cascade of neural signals that trigger a behavioral response. Identifying the specific chemoreceptors that bind to this compound would be a significant breakthrough.

In social insects, the Dufour's gland secretion can also signal reproductive status, with fertile individuals producing a different chemical profile than sterile ones. researchgate.netnih.gov Research into whether this compound plays a role in fertility signaling could uncover novel endocrine pathways and targets relevant to insect reproduction. These targets could then become the focus for developing highly specific and non-toxic methods of pest control.

Interdisciplinary Research Outlook and Collaborative Opportunities

The study of this compound is inherently interdisciplinary. It requires the expertise of:

Chemical Ecologists to study its natural role in insect communication and defense.

Organic Chemists to devise methods for its synthesis and modification.

Biotechnologists and Metabolic Engineers to develop sustainable production methods. nih.gov

Computational Biologists to model its interactions and functions.

Entomologists and Neurobiologists to study its behavioral and physiological effects on target organisms.

Collaborative efforts across these fields will be essential to fully explore the potential of this compound. Its journey from a minor component in an ant gland to a potentially valuable compound in pest management or as a platform chemical hinges on such integrated research initiatives.

Q & A

Q. What are the foundational steps to synthesize 14-Methylhexadec-2-enoic acid with high purity for experimental studies?

Begin with a systematic literature review to identify existing synthetic routes for methyl-branched fatty acids. Prioritize methods using enantioselective catalysis to ensure stereochemical control. Validate purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), referencing spectral libraries like NIST for baseline comparisons . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts. Document protocols rigorously to ensure reproducibility .

Q. Which spectroscopic techniques are essential for confirming the structural features of this compound?

Use H and C NMR to assign carbon chain branching and double bond positions. Infrared (IR) spectroscopy can identify carboxylic acid functional groups. For stereochemical confirmation, employ circular dichroism (CD) or X-ray crystallography if crystalline derivatives are obtainable. Cross-validate results with computational simulations (e.g., density functional theory) to resolve ambiguities .

Q. How should researchers design initial toxicity assays for this compound in cellular models?

Adopt tiered testing: start with in vitro cytotoxicity assays (e.g., MTT or resazurin assays) in human cell lines (e.g., HepG2). Include positive and negative controls, and normalize results to cell viability metrics. Use dose-response curves to establish IC values. Ensure compliance with biosafety protocols, such as those outlined for structurally similar methyl-branched acids .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reported bioactivity data for this compound across studies?

Conduct a systematic review to identify confounding variables (e.g., solvent effects, cell line variability). Apply meta-analysis techniques to pooled data, weighting studies by sample size and methodological rigor. Replicate conflicting experiments under standardized conditions, controlling for variables like pH and temperature. Use Bland-Altman plots to assess inter-study variability .

Q. How can isotope labeling and tracer studies elucidate the metabolic fate of this compound in vivo?

Synthesize C-labeled analogs to track incorporation into lipid pools via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Design time-course experiments in model organisms (e.g., rodents), sampling tissues at intervals. Compare β-oxidation rates with unbranched analogs to assess enzymatic specificity. Normalize data to protein content or tissue weight to ensure comparability .

Q. What advanced statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound studies?

Use four-parameter logistic (4PL) regression models to fit sigmoidal curves for EC/IC determination. Apply bootstrapping to estimate confidence intervals. For multi-variable datasets, employ multivariate analysis (e.g., principal component analysis) to identify latent variables. Validate models via leave-one-out cross-validation .

Q. How should computational chemistry be integrated with experimental data to predict physicochemical properties of this compound?

Combine molecular dynamics (MD) simulations to estimate partition coefficients (logP) and solubility. Validate predictions with experimental shake-flask or HPLC measurements. Use quantum mechanical calculations (e.g., COSMO-RS) to predict pKa values. Cross-reference results with databases like PubChem to identify outliers requiring experimental re-evaluation .

Methodological Best Practices

Q. What protocols ensure reproducible synthesis and characterization of this compound derivatives?

- Synthesis : Use Schlenk-line techniques for air-sensitive reactions.

- Purification : Employ flash chromatography with UV-active tags for real-time monitoring.

- Characterization : Report NMR chemical shifts (δ in ppm), coupling constants (), and integration ratios. Include high-resolution mass spectrometry (HRMS) data for molecular formula confirmation.

- Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers address challenges in detecting low-abundance metabolites of this compound in complex biological matrices?

Use solid-phase extraction (SPE) for sample cleanup, followed by LC-MS/MS with multiple reaction monitoring (MRM). Spike internal standards (e.g., deuterated analogs) to correct for matrix effects. Optimize ionization parameters (e.g., ESI voltage) to enhance sensitivity. Validate limits of detection (LOD) and quantification (LOQ) via calibration curves .

Data Presentation and Validation

Q. What standards should govern the presentation of spectroscopic and chromatographic data in publications?

- NMR : Include full spectra (δ 0–12 ppm for H) with peak assignments. Provide expansion insets for crowded regions.

- MS : Annotate molecular ion peaks and key fragments.

- Chromatograms : Label axes (time vs. intensity) and indicate retention times.

- Statistical Reporting : Use ± standard deviation (SD) for replicates and ± standard error (SE) for inferential statistics.

Reference guidelines from journals like Analytical Chemistry or Journal of Lipid Research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.